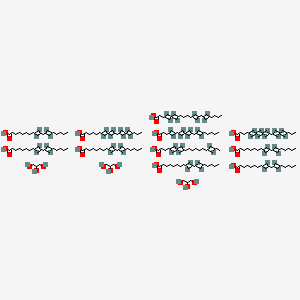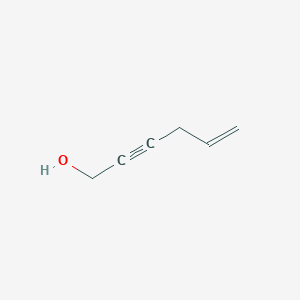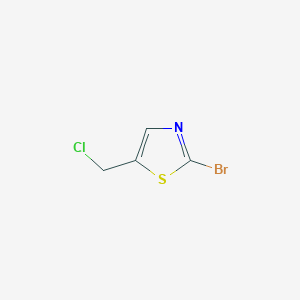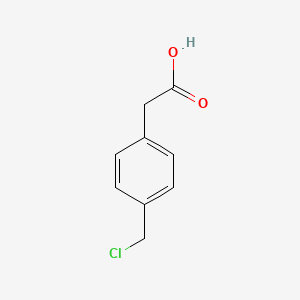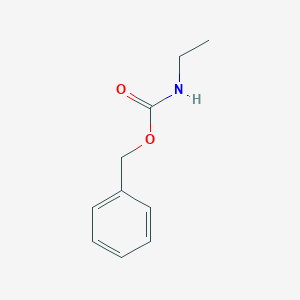
4,6-Di(propan-2-yl)benzene-1,3-diamine
概要
説明
4,6-Di(propan-2-yl)benzene-1,3-diamine: is an organic compound with the molecular formula C12H20N2 It is a derivative of benzene, where two isopropyl groups are attached to the 4th and 6th positions, and two amino groups are attached to the 1st and 3rd positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Di(propan-2-yl)benzene-1,3-diamine typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form a mixture of nitrobenzene derivatives.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as iron powder in the presence of hydrochloric acid.
Alkylation: The resulting diamine is then alkylated with isopropyl halides under basic conditions to introduce the isopropyl groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are tailored to ensure efficient production.
化学反応の分析
Types of Reactions:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can undergo further reduction to form more complex amine derivatives.
Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as halogens (chlorine, bromine) or sulfonic acids under acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of more complex amine derivatives.
Substitution: Formation of halogenated or sulfonated benzene derivatives.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic compounds.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of bioactive molecules due to its amine groups.
Medicine:
- Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs that target specific enzymes or receptors.
Industry:
- Used in the production of dyes and pigments.
- Acts as a curing agent in the production of epoxy resins.
作用機序
The mechanism of action of 4,6-Di(propan-2-yl)benzene-1,3-diamine involves its interaction with various molecular targets, primarily through its amino groups. These groups can form hydrogen bonds and ionic interactions with enzymes and receptors, potentially inhibiting or activating their functions. The isopropyl groups may also influence the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
類似化合物との比較
1,3-Diaminobenzene: Lacks the isopropyl groups, making it less hydrophobic.
4,6-Di(propan-2-yl)benzene-1,3-diol: Contains hydroxyl groups instead of amino groups, altering its reactivity and solubility.
4,6-Di(propan-2-yl)benzene-1,3-dinitro: Contains nitro groups, making it more prone to reduction reactions.
Uniqueness: 4,6-Di(propan-2-yl)benzene-1,3-diamine is unique due to the presence of both isopropyl and amino groups, which confer distinct chemical properties such as increased hydrophobicity and potential for hydrogen bonding. These properties make it a versatile compound in various chemical reactions and applications.
特性
IUPAC Name |
4,6-di(propan-2-yl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-7(2)9-5-10(8(3)4)12(14)6-11(9)13/h5-8H,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHFYHOBGDCOCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1N)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507393 | |
| Record name | 4,6-Di(propan-2-yl)benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3102-71-4 | |
| Record name | 4,6-Bis(1-methylethyl)-1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3102-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Di(propan-2-yl)benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


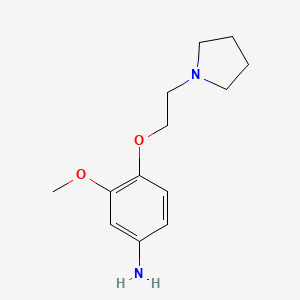
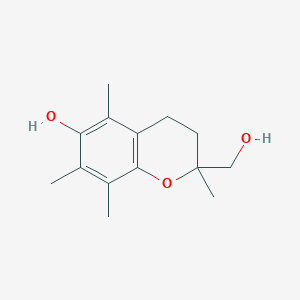
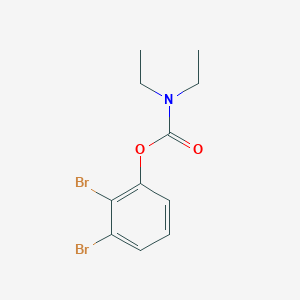
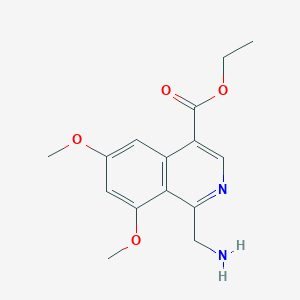


![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol](/img/structure/B1626290.png)
![disodium p-[4,5-dihydro-4-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B1626292.png)
